molecular formula C11H15NOS B185665 1-(Phenylsulfinyl)piperidine CAS No. 4972-31-0

1-(Phenylsulfinyl)piperidine

Cat. No.: B185665
CAS No.: 4972-31-0
M. Wt: 209.31 g/mol
InChI Key: LBRJCAJLGAXDKP-UHFFFAOYSA-N
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Description

1-(Phenylsulfinyl)piperidine is an organic compound with the molecular formula C11H15NOS. It is characterized by a piperidine ring bonded to a phenylsulfinyl group. This compound is known for its utility in various chemical reactions and its role as a reagent in organic synthesis .

Scientific Research Applications

1-(Phenylsulfinyl)piperidine is widely used in scientific research due to its versatility:

Safety and Hazards

1-(Phenylsulfinyl)piperidine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation when handling this compound .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylsulfinyl)piperidine can be synthesized through the reaction of piperidine with benzenesulfinyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the sulfinyl group. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfinyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-(Phenylsulfinyl)piperidine is unique due to its specific sulfinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable reagent in organic synthesis and a useful tool in scientific research .

Properties

IUPAC Name

1-(benzenesulfinyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRJCAJLGAXDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356773
Record name 1-(Phenylsulfinyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4972-31-0
Record name 1-(Phenylsulfinyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzenesulfinylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the role of 1-(phenylsulfinyl)piperidine in the synthesis of the H-disaccharide antigen analog?

A: this compound acts as a promoter in the crucial glycosylation reaction. It facilitates the coupling of a protected n-octyl 3-azido-3-deoxy-galactopyranoside derivative with a 2,6-dideoxy thioglycoside. This reaction, also utilizing triflic anhydride, forms the desired glycosidic linkage in the target disaccharide analog [].

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